molecular formula C20H25NO2 B2811749 N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamide CAS No. 1797556-32-1

N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamide

Cat. No. B2811749
M. Wt: 311.425
InChI Key: NOSDNPNNVYEAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamide is a synthetic compound with potential applications in the field of analgesics1. It is also known as MTBO1. This compound has been shown to have potential advantages over other analgesics in clinical use due to its unique pharmacological profile1. MTBO has the ability to modulate pain through non-opioid pathways, while still exhibiting analgesic properties1.



Synthesis Analysis

The synthesis of MTBO begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide1. The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction1. The final product is purified through crystallization and recrystallization techniques1.



Molecular Structure Analysis

MTBO is characterized using various techniques, like Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Infrared Spectroscopy1. The molecular formula for MTBO is C19H25NO2, and its molecular weight is 299.408 g/mol1.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MTBO have been described in the synthesis analysis section. Further details about its chemical reactions are not available in the retrieved sources.



Physical And Chemical Properties Analysis

MTBO is a white crystalline powder that is soluble in organic solvents, like ethanol, acetone, and chloroform1. It has a melting point of 116-118°C, and its purity can be measured using High Performance Liquid Chromatography (HPLC)1.


Scientific Research Applications

Chemical Synthesis and Drug Development

  • Anticonvulsant and Neuroprotective Effects : Compounds with similar structural features have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, indicating potential applications in the development of treatments for neurological disorders (Hassan, Khan, & Amir, 2012).
  • Cosmetic Applications : Glycosides derived from phenylpropanoid compounds, related in structure to N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamide, have been evaluated for their whitening effects, suggesting potential use in cosmetic formulations for skin lightening (Tanimoto, Tominaga, Okada, & Nomura, 2006).

Biological and Pharmacological Activities

  • Lipoxygenase Inhibition : Heterocyclic compounds, akin to N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamide, have been synthesized and shown to possess inhibitory activity against the lipoxygenase enzyme, indicating potential anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

Material Science and Analytical Applications

  • Polymer Synthesis : Novel polymers have been synthesized for specific applications, such as drug delivery systems, demonstrating the role of structurally similar compounds in the development of advanced materials for biomedical applications (Cho et al., 2011).

Environmental and Analytical Chemistry

  • Analytical Characterization : Studies on N-alkyl-arylcyclohexylamines, which share functional groups with the compound of interest, have provided analytical data critical for the identification of new psychoactive substances, highlighting the importance of chemical analysis in forensic science (Wallach et al., 2016).

Safety And Hazards

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-17(16-11-6-5-7-12-16)20(22)21-14-19(23-3)18-13-9-8-10-15(18)2/h5-13,17,19H,4,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDNPNNVYEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamide

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